

# Application Notes and Protocols: SRK-181

## Dosing and Administration in Clinical Trials

**Author:** BenchChem Technical Support Team. **Date:** December 2025

### Compound of Interest

Compound Name: AI-181

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These application notes provide a detailed overview of the dosing and administration schedule of SRK-181, a selective inhibitor of latent TGF $\beta$ 1 activation, as investigated in the DRAGON (NCT04291079) clinical trial. The information is intended to guide researchers and professionals in understanding the clinical application of this investigational agent.

## Introduction

SRK-181 is a fully human monoclonal antibody designed to selectively inhibit the activation of latent transforming growth factor-beta 1 (TGF $\beta$ 1).<sup>[1][2]</sup> TGF $\beta$ 1 is a key cytokine implicated in creating an immunosuppressive tumor microenvironment, which can lead to primary resistance to checkpoint inhibitors like anti-PD-(L)1 therapies.<sup>[3][4]</sup> By targeting the latent form of TGF $\beta$ 1, SRK-181 aims to overcome this resistance and enhance the efficacy of immunotherapy.<sup>[3][4]</sup> The Phase 1 DRAGON trial was a multi-center, open-label study evaluating the safety, tolerability, pharmacokinetics, pharmacodynamics, and efficacy of SRK-181 both as a monotherapy and in combination with an anti-PD-(L)1 antibody in patients with locally advanced or metastatic solid tumors.<sup>[5]</sup>

## Dosing and Administration

SRK-181 is administered via intravenous (IV) infusion.<sup>[1][4]</sup> The DRAGON trial was conducted in three main parts: Part A1 (SRK-181 monotherapy dose escalation), Part A2 (SRK-181 in

combination with an anti-PD-(L)1 antibody dose escalation), and Part B (dose expansion of SRK-181 in combination with an anti-PD-(L)1 antibody).[5]

## SRK-181 Monotherapy Dosing (Part A1)

The dose escalation for SRK-181 as a single agent followed a standard 3+3 design.[1]

Dose Level	Dosing Schedule
80 mg	Every 3 weeks (Q3W)
240 mg	Every 3 weeks (Q3W)
800 mg	Every 3 weeks (Q3W)
1600 mg	Every 3 weeks (Q3W)
2400 mg	Every 3 weeks (Q3W)
3000 mg	Every 3 weeks (Q3W)
2000 mg	Every 2 weeks (Q2W)

Table 1: SRK-181 Monotherapy Dose Escalation Schedule (Part A1).[2]

## SRK-181 Combination Therapy Dosing (Part A2 & Part B)

In the combination arms of the study, SRK-181 was administered with the anti-PD-1 antibody pembrolizumab.[6]

Trial Part	SRK-181 Dose	Dosing Schedule	Combination Agent
Part A2 (Dose Escalation)	240 mg	Every 3 weeks (Q3W)	Pembrolizumab
800 mg	Every 3 weeks (Q3W)	Pembrolizumab	
1600 mg	Every 3 weeks (Q3W)	Pembrolizumab	
Part B (Dose Expansion)	1500 mg (RP2D)	Every 3 weeks (Q3W)	Pembrolizumab
1000 mg (RP2D)	Every 2 weeks (Q2W)	Pembrolizumab	

Table 2: SRK-181 Combination Therapy Dose Schedule (Parts A2 and B).[2][6] RP2D: Recommended Phase 2 Dose.

## Experimental Protocols

### Drug Administration Protocol

SRK-181: Administered as an intravenous (IV) infusion.[1] While the precise infusion rate and duration for SRK-181 are not detailed in the available public documents, nonclinical toxicology studies in rats and monkeys utilized weekly IV injections.[4]

Pembrolizumab: The standard administration for pembrolizumab is a 200 mg intravenous infusion over 30 minutes every three weeks.[7][8] It is typically diluted in 0.9% sodium chloride and administered through a low-protein binding in-line filter.[3][9]

### Patient Monitoring and Response Assessment

Tumor response was evaluated according to the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1).[5]

- Baseline Assessment: All measurable lesions (up to a maximum of five total, and two per organ) were identified as target lesions.[10] All other lesions were identified as non-target lesions.[10]
- Follow-up Assessments: Tumor assessments were performed at regular intervals, typically every 6-8 weeks for Phase 2 studies, though the exact schedule for the DRAGON trial is not

specified in the available literature.[11]

- Response Categories:
  - Complete Response (CR): Disappearance of all target lesions.[10]
  - Partial Response (PR): At least a 30% decrease in the sum of diameters of target lesions. [10]
  - Progressive Disease (PD): At least a 20% increase in the sum of diameters of target lesions, with an absolute increase of at least 5 mm, or the appearance of new lesions.[10]
  - Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.[10]

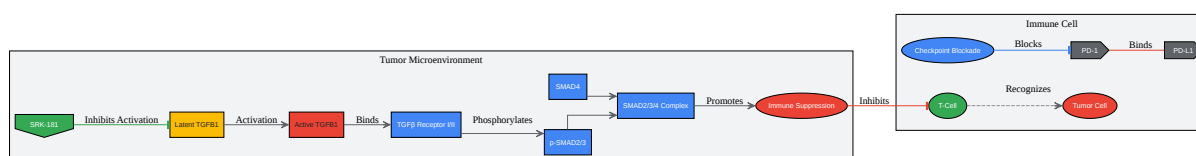
## Biomarker Analysis Protocols

A comprehensive biomarker strategy was employed to understand the mechanism of action of SRK-181.[6]

- Immunohistochemistry (IHC):
  - Objective: To assess the infiltration of immune cells and TGF $\beta$  pathway activation in the tumor microenvironment.[1]
  - Markers:
    - CD8: To quantify cytotoxic T cell infiltration. A novel digital pathology analysis was used to identify CD8-positive T cells in different tumor compartments (tumor nests, stroma, and tumor-stromal margins).[1]
    - Phospho-Smad2 (p-Smad2): As a downstream marker of TGF $\beta$  pathway activation.[1]
  - Methodology: While specific antibody clones and staining protocols are not publicly available, the analysis involved quantitative assessment of these markers in tumor biopsies taken before and during treatment.
- Flow Cytometry:

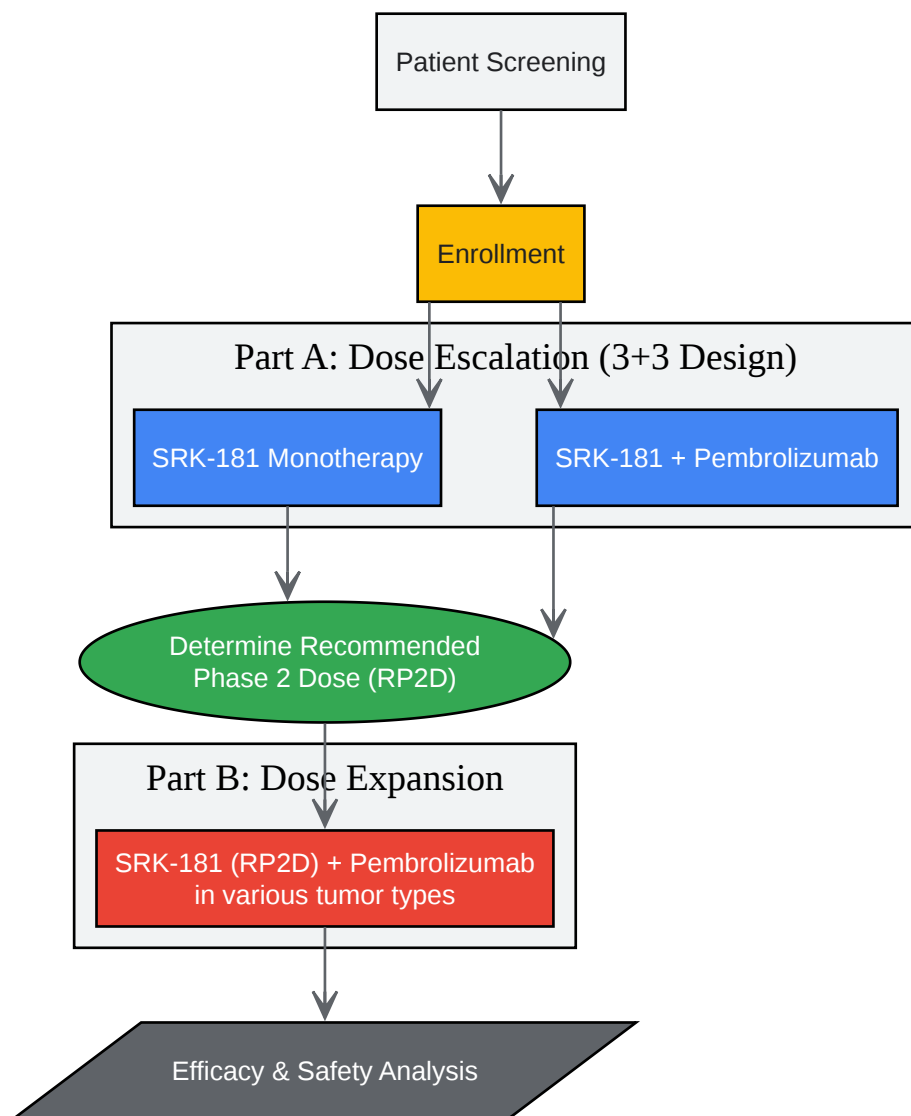
- Objective: To analyze circulating immune cell populations.[6]
- Cell Types of Interest: Myeloid-derived suppressor cells (MDSCs) were a key population of interest, with reductions in circulating MDSCs being a potential indicator of SRK-181 activity.[6]
- Methodology: Specific details of the flow cytometry panels and gating strategies used in the DRAGON trial are not available in the public domain.

## Visualizations



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Caption: SRK-181 Mechanism of Action.



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Caption: DRAGON Clinical Trial Workflow.

Disclaimer: SRK-181 is an investigational product candidate and its efficacy and safety have not been established. It has not been approved for any use by the FDA or any other regulatory agency. The information provided in these notes is based on publicly available data from clinical trials and is for informational purposes only. For detailed and up-to-date information, please refer to the official clinical trial records and publications.

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